

Application Notes and Protocols for Evaluating cIAP1 Degradation Efficacy

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Compound of Interest

Compound Name: cIAP1 Ligand-Linker Conjugates 1

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Introduction

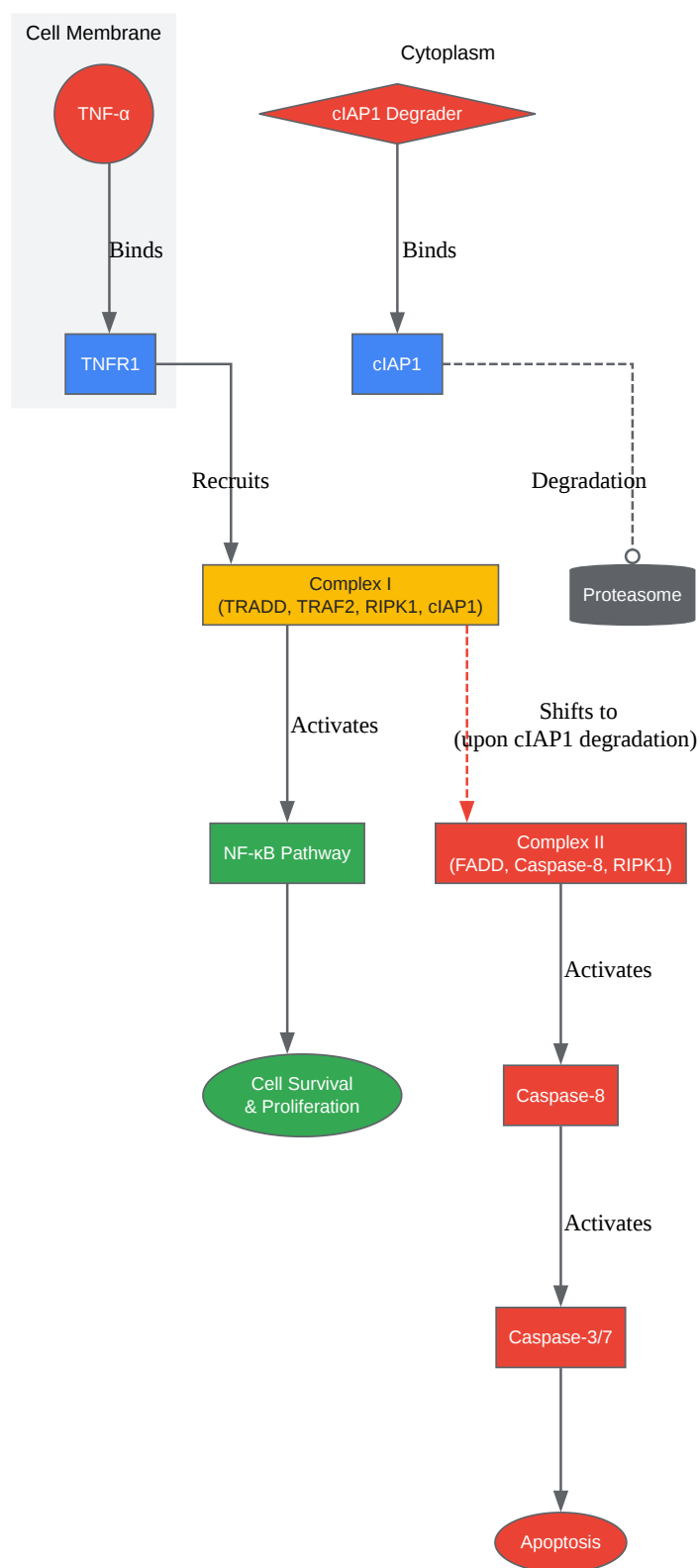
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and inflammation.^{[1][2][3]} As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 possesses E3 ubiquitin ligase activity, which is crucial for its function in cell signaling pathways, including the NF- κ B pathway.^{[1][2]} Dysregulation of cIAP1 has been implicated in various cancers, where it contributes to tumor cell survival and resistance to therapy.^{[1][2]} Consequently, cIAP1 has emerged as a promising therapeutic target in oncology.

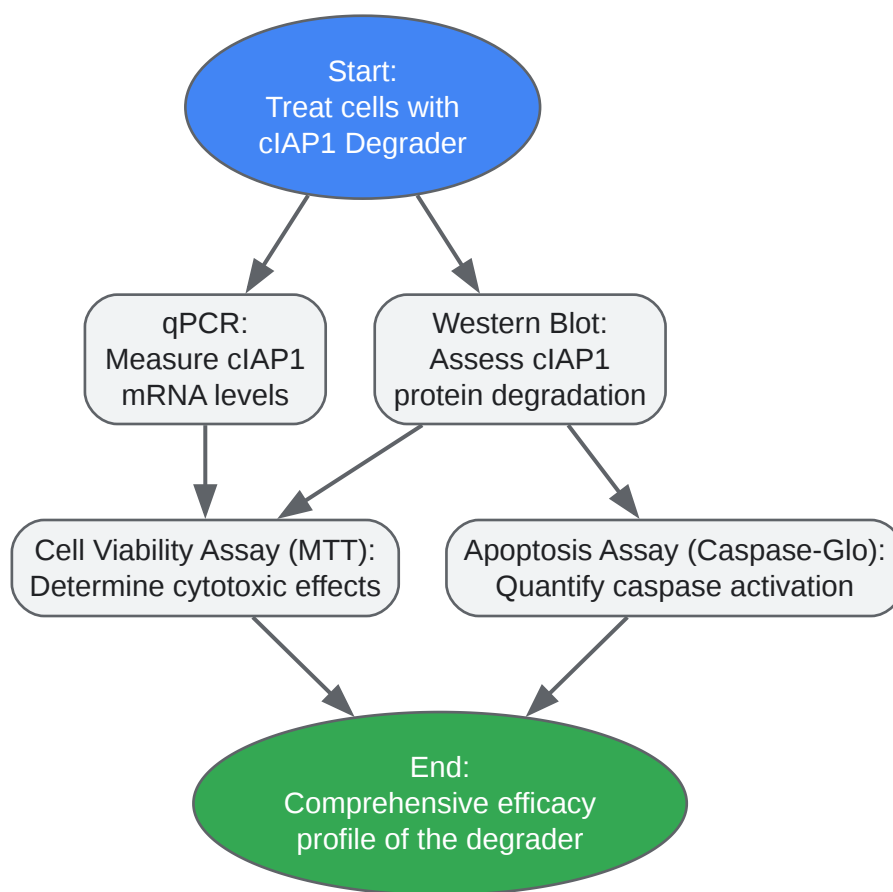
cIAP1 degraders are a class of small molecules designed to induce the degradation of cIAP1, thereby promoting cancer cell death.^{[2][4]} These degraders are often bifunctional molecules, such as SMAC mimetics or Proteolysis-Targeting Chimeras (PROTACs), which recruit cIAP1 to the cellular protein degradation machinery, leading to its ubiquitination and subsequent destruction by the proteasome.^{[2][5][6]} The degradation of cIAP1 unleashes apoptotic pathways and can sensitize cancer cells to other therapeutic agents.^{[2][5]}

Robust and reliable cell-based assays are essential for the discovery and development of effective cIAP1 degraders. These assays are critical for confirming the mechanism of action, quantifying the potency and efficacy of new compounds, and elucidating their downstream cellular consequences. This document provides detailed protocols for a suite of cell-based assays to comprehensively evaluate the efficacy of cIAP1 degraders.

Signaling Pathway Overview

clAP1 plays a central role in the TNF- α signaling pathway, where it regulates the balance between cell survival and apoptosis. Upon TNF- α stimulation, clAP1 is recruited to the TNFR1 signaling complex and ubiquitinates RIPK1, leading to the activation of the NF- κ B and MAPK survival pathways. clAP1 degraders induce the auto-ubiquitination and proteasomal degradation of clAP1, which prevents RIPK1 ubiquitination and shifts the balance towards the formation of a death-inducing complex, ultimately leading to apoptosis.





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